4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide -

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide

Catalog Number: EVT-4390815
CAS Number:
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

    Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically those containing the T790M mutation. [] This compound exhibits high potency and specificity toward these drug-resistant EGFR mutants while demonstrating minimal activity against wild-type EGFR. [] Key features include its irreversible binding mechanism and minimal intrinsic chemical reactivity, leading to reduced off-target effects. []

PF-06747775

    Compound Description: Developed as a successor to PF-06459988, PF-06747775 is also an irreversible inhibitor targeting oncogenic EGFR mutations. [] This compound demonstrates potent activity against common EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. [] Crucially, PF-06747775 exhibits selectivity over wild-type EGFR and possesses desirable ADME (absorption, distribution, metabolism, and excretion) properties. []

    Relevance: The structural similarity between PF-06747775 and 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide lies in the shared presence of a 1-methyl-1H-pyrazol-4-yl moiety. Furthermore, both compounds were designed within a research program focused on developing inhibitors of EGFR mutants. [, ] This shared research focus, alongside the common structural feature, suggests potential overlap in their mechanisms of action and targeted pathways.

MK-8033

    Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor with a unique characteristic: preferential binding to the activated kinase conformation. [] This selectivity for the activated state of c-Met sets it apart from other c-Met inhibitors. [] MK-8033 has demonstrated potent antitumor activity in preclinical models, specifically in a c-Met amplified subcutaneous tumor xenograft model. []

Acrizanib (LHA510)

    Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). [] It was specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. [] Acrizanib has shown potency and efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical administration. []

Hu7691

    Compound Description: Hu7691 is a potent and selective inhibitor of the Akt (protein kinase B) pathway, designed to address cutaneous toxicity observed with earlier-generation Akt inhibitors. [, ] This compound displays a favorable selectivity profile for Akt1 over Akt2, which is believed to contribute to its reduced keratinocyte toxicity. [] Preclinical studies have demonstrated promising kinase selectivity, anticancer cell proliferation potency, and an acceptable safety profile. [, ]

Properties

Product Name

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide

IUPAC Name

4-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H27N5O2/c1-27-16-19(15-26-27)17-28-12-8-22(9-13-28)30-21-4-2-20(3-5-21)23(29)25-14-18-6-10-24-11-7-18/h2-7,10-11,15-16,22H,8-9,12-14,17H2,1H3,(H,25,29)

InChI Key

VLEAHJHRZDCNGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.